The synthesis of N-allyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxybenzyl)benzamide and its analogues has been explored through structure-activity relationship (SAR) studies. While specific details of its synthesis are not explicitly provided in the provided papers, the general approach likely involves modifications to the core structure of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides. These modifications potentially involve reacting substituted benzoic acids with appropriately substituted pyrazole derivatives followed by alkylation or acylation reactions to introduce the desired side chains. []
N-allyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxybenzyl)benzamide has shown potential in preclinical studies to act as an autophagy modulator and impact mTORC1 activity. [] It appears to disrupt the autophagic flux by interfering with the reactivation of mTORC1 and the clearance of the autophagy marker LC3-II under starvation/refeed conditions. This disruption is evidenced by the observed accumulation of LC3-II and the presence of abnormal LC3-labeled punctae. The exact molecular mechanisms by which this compound exerts its effects on mTORC1 and autophagy require further investigation.
CAS No.: 37332-99-3
CAS No.: 132367-76-1
CAS No.: 13966-05-7
CAS No.:
CAS No.: 168704-96-9